2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

2-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule belonging to the benzamide class, featuring a 2-bromophenyl ring linked via an amide bond to a (5-(thiophen-2-yl)pyridin-3-yl)methylamine moiety. It is primarily utilized as a research chemical and building block in early-stage drug discovery.

Molecular Formula C17H13BrN2OS
Molecular Weight 373.27
CAS No. 2034252-47-4
Cat. No. B2570126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS2034252-47-4
Molecular FormulaC17H13BrN2OS
Molecular Weight373.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)Br
InChIInChI=1S/C17H13BrN2OS/c18-15-5-2-1-4-14(15)17(21)20-10-12-8-13(11-19-9-12)16-6-3-7-22-16/h1-9,11H,10H2,(H,20,21)
InChIKeyISKAEBGJLYSAJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034252-47-4): A Specialized Benzamide Building Block for Medicinal Chemistry


2-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule belonging to the benzamide class, featuring a 2-bromophenyl ring linked via an amide bond to a (5-(thiophen-2-yl)pyridin-3-yl)methylamine moiety [1]. It is primarily utilized as a research chemical and building block in early-stage drug discovery. Currently, peer-reviewed quantitative biological or physicochemical profiling data specific to this compound remain absent from major public databases, limiting direct evidence-based differentiation from close analogs.

Workflow Synthesis building block for early medicinal chemistry programs
Selection logic Structural novelty (thiophene-pyridine extension) may support SAR exploration
Use context Fragment elaboration, focused library synthesis, probe design starting point

Why 2-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide Cannot Be Replaced by Simpler Benzamide Analogs


Even within the same benzamide family, substitution pattern and heterocyclic appendages can drastically alter target binding, metabolic stability, and physicochemical properties. The presence of a 2-bromophenyl group and a thiophene-extended pyridine linker in this compound distinguishes it from simpler N-(pyridin-3-ylmethyl)benzamides, potentially enabling unique interactions with bromodomains, kinases, or other targets. Without explicit comparative data, however, generic substitution should be avoided until structure-activity relationships (SAR) are experimentally validated [1].

Thiophene extension and 2-bromo substitution may alter target binding vs simpler N-(pyridin-3-ylmethyl)benzamides.
Without comparative SAR data, generic replacement risks losing desired interaction profiles.

Quantitative Differentiation Evidence for 2-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide


Structural Differentiation from Unsubstituted N-(Pyridin-3-ylmethyl)benzamide

The target compound incorporates a thiophen-2-yl group at the 5-position of the pyridine ring and a bromine atom at the 2-position of the benzamide, whereas the simpler analog 2-bromo-N-(3-pyridinylmethyl)benzamide lacks the thiophene extension [1]. Although quantitative biological data are not yet available in the public domain, the structural elaboration is consistent with motifs found in known kinase and bromodomain inhibitors, suggesting potential for enhanced binding affinity or selectivity.

Structural differentiation vs simpler analog
Class-level inference
Additional thiophene ring; ΔMW = 82.12 g/mol
Target: C₁₆H₁₃BrN₂OS (373.27 g/mol) vs comparator C₁₃H₁₁BrN₂O (291.15 g/mol)
Structural elaboration consistent with kinase/bromodomain inhibitor motifs; direct activity comparisons lacking.
No public bioactivity data available.
Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Potential Application Scenarios for 2-Bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide


Chemical Probe for Bromodomain or Kinase Target Fishing

The compound's hybrid scaffold (bromophenyl-benzamide with thiophene-pyridine) resembles pharmacophores found in BRD4 and kinase inhibitors. It may serve as a starting point for fragment-based screening or covalent probe design, particularly where the bromine atom can be exploited for halogen bonding or as a synthetic handle [1]. However, no target engagement data are yet reported.

Building Block for Focused Compound Library Synthesis

As a polyfunctional intermediate, 2-bromo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can be elaborated via Suzuki coupling, amidation, or nucleophilic substitution, enabling rapid exploration of SAR around the benzamide core. Its structural novelty may offer IP advantages in lead optimization programs.

Metabolic Stability or CYP Inhibition Screening

The thiophene and pyridine motifs are common in CYP inhibitors; thus, this compound could be evaluated for cytochrome P450 inhibition liabilities. Comparative data against simpler benzamides would be required to assess any differentiation.

Application
Selection Property
Validation Focus
Bromodomain/kinase target fishing probe design
Hybrid scaffold with halogen bonding potential
Target engagement data pending; requires SAR validation
Focused compound library synthesis
Polyfunctional intermediate (Suzuki, amidation sites)
Reactivity and scope assessment needed
CYP inhibition liability screening
Thiophene-pyridine motif common in CYP ligands
Comparative CYP inhibition profiling required
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